benzyl 5-{[(2,5-dioxo-1-pyrrolidinyl)oxy]carbonyl}-3-pyridinyl carbonate
Overview
Description
Benzyl 5-{[(2,5-dioxo-1-pyrrolidinyl)oxy]carbonyl}-3-pyridinyl carbonate is a chemical compound that has gained significant attention in the field of scientific research. It is a synthetic compound that is used for various applications, including drug development and biochemical research.
Mechanism of Action
The mechanism of action of benzyl 5-{[(2,5-dioxo-1-pyrrolidinyl)oxy]carbonyl}-3-pyridinyl carbonate is not fully understood. However, it is believed to act as a prodrug, which means that it is converted into an active form in the body. The active form of the compound is thought to inhibit the activity of certain enzymes, which may be involved in the development of tumors or inflammation.
Biochemical and Physiological Effects:
Benzyl 5-{[(2,5-dioxo-1-pyrrolidinyl)oxy]carbonyl}-3-pyridinyl carbonate has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that the compound can inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. In vivo studies have shown that the compound can reduce tumor growth in animal models.
Advantages and Limitations for Lab Experiments
One of the advantages of benzyl 5-{[(2,5-dioxo-1-pyrrolidinyl)oxy]carbonyl}-3-pyridinyl carbonate is that it is a synthetic compound, which means that it can be easily synthesized in the laboratory. This makes it a useful building block for drug development and biochemical research. However, one of the limitations of the compound is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in vivo.
Future Directions
There are several future directions for the research on benzyl 5-{[(2,5-dioxo-1-pyrrolidinyl)oxy]carbonyl}-3-pyridinyl carbonate. One direction is to further investigate the mechanism of action of the compound, which may lead to the development of more effective drugs for the treatment of tumors and inflammatory diseases. Another direction is to explore the potential of the compound as a substrate in biochemical research, such as in the study of enzyme kinetics and protein-ligand interactions. Additionally, further studies are needed to determine the safety and toxicity of the compound in vivo.
Conclusion:
Benzyl 5-{[(2,5-dioxo-1-pyrrolidinyl)oxy]carbonyl}-3-pyridinyl carbonate is a synthetic compound that has various scientific research applications. It is used as a building block in drug development and as a substrate in biochemical research. The compound has been shown to inhibit the activity of certain enzymes, which may be involved in the development of tumors or inflammation. However, the mechanism of action of the compound is not fully understood, which makes it difficult to predict its effects in vivo. There are several future directions for the research on benzyl 5-{[(2,5-dioxo-1-pyrrolidinyl)oxy]carbonyl}-3-pyridinyl carbonate, including further investigation of its mechanism of action and exploration of its potential as a substrate in biochemical research.
Scientific Research Applications
Benzyl 5-{[(2,5-dioxo-1-pyrrolidinyl)oxy]carbonyl}-3-pyridinyl carbonate has various scientific research applications. It is used as a building block in drug development, such as in the synthesis of anti-tumor agents and anti-inflammatory drugs. It is also used as a substrate in biochemical research, such as in the study of enzyme kinetics and protein-ligand interactions.
properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 5-phenylmethoxycarbonyloxypyridine-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O7/c21-15-6-7-16(22)20(15)27-17(23)13-8-14(10-19-9-13)26-18(24)25-11-12-4-2-1-3-5-12/h1-5,8-10H,6-7,11H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSHXDLBXDSKNCJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)C2=CC(=CN=C2)OC(=O)OCC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00362099 | |
Record name | (2,5-dioxopyrrolidin-1-yl) 5-phenylmethoxycarbonyloxypyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00362099 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2,5-Dioxopyrrolidin-1-yl) 5-phenylmethoxycarbonyloxypyridine-3-carboxylate | |
CAS RN |
5488-97-1 | |
Record name | (2,5-dioxopyrrolidin-1-yl) 5-phenylmethoxycarbonyloxypyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00362099 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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